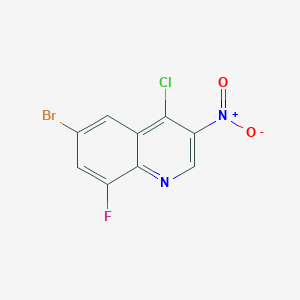

6-Bromo-4-chloro-8-fluoro-3-nitroquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-8-fluoro-3-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrClFN2O2/c10-4-1-5-8(11)7(14(15)16)3-13-9(5)6(12)2-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXQLNFWNNFGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Cl)[N+](=O)[O-])F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Bromo 4 Chloro 8 Fluoro 3 Nitroquinoline

Multi-Step Synthetic Routes from Precursors

A plausible and efficient route commences with 4-bromo-2-fluoroaniline (B1266173) as the key starting material. biosynth.comprepchem.comgoogle.comchemicalbook.com The synthesis proceeds through the following key stages:

Formation of the Quinoline (B57606) Core : A Gould-Jacobs reaction is employed to construct the fundamental quinoline ring system. drugfuture.comwikipedia.org

Regioselective Nitration : Introduction of a nitro group at the C3 position of the quinoline ring.

Conversion to 4-Chloroquinoline : Transformation of the 4-hydroxy (or tautomeric 4-oxo) group to a chloro substituent.

This sequence is designed to control the placement of each substituent, leveraging the directing effects of the groups present on the ring at each stage.

Accessing the Quinoline Core: Classical and Modern Approaches

The Gould-Jacobs reaction stands as a robust and classical method for synthesizing 4-hydroxyquinolines. drugfuture.comwikipedia.org This approach is particularly well-suited for the synthesis of the required 6-bromo-8-fluoro-4-hydroxyquinoline intermediate from 4-bromo-2-fluoroaniline.

The reaction sequence begins with the condensation of the aniline (B41778) with a malonic acid derivative, typically diethyl ethoxymethylenemalonate. This initial step forms an intermediate, diethyl {[(4-bromo-2-fluorophenyl)amino]methylene}malonate. wikipedia.org Subsequent thermal cyclization of this intermediate leads to the formation of the quinoline ring. This high-temperature cyclization is a critical step and can be influenced by the choice of solvent and reaction conditions. mdpi.com

Condensation : 4-bromo-2-fluoroaniline reacts with diethyl ethoxymethylenemalonate, substituting the ethoxy group.

Thermal Cyclization : The resulting anilinomethylenemalonate undergoes an intramolecular cyclization at high temperatures (often >250 °C), typically in a high-boiling solvent like diphenyl ether, to form the ethyl 6-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylate. mdpi.com

Saponification and Decarboxylation : The ester is hydrolyzed to the corresponding carboxylic acid, which is then decarboxylated upon heating to yield 6-bromo-8-fluoroquinolin-4-ol (B1371101). wikipedia.org

The regioselectivity of the cyclization is a key consideration. In the case of 4-bromo-2-fluoroaniline, the cyclization is directed to the carbon ortho to the amino group that is not substituted with the bulky fluorine atom, leading to the desired 8-fluoro substitution pattern. mdpi.com

Table 1: Key Reactions in Quinoline Core Synthesis

| Reaction Type | Reactants | Key Intermediate | Product |

|---|---|---|---|

| Gould-Jacobs Reaction | 4-bromo-2-fluoroaniline, Diethyl ethoxymethylenemalonate | Diethyl {[(4-bromo-2-fluorophenyl)amino]methylene}malonate | 6-bromo-8-fluoroquinolin-4-ol |

Regioselective Introduction of Halogen Substituents (Bromine, Chlorine, Fluorine)

In the targeted synthesis of 6-Bromo-4-chloro-8-fluoro-3-nitroquinoline, the fluorine and bromine atoms are incorporated from the outset via the choice of the starting material, 4-bromo-2-fluoroaniline. This precursor ensures the correct placement of the fluoro group at what will become the C8 position and the bromo group at the C6 position of the quinoline ring.

The final halogen substituent, chlorine, is introduced at a later stage. After the formation and nitration of the 6-bromo-8-fluoroquinolin-4-ol intermediate, the hydroxyl group at the C4 position is converted to a chlorine atom. This is a standard and widely used transformation in quinoline chemistry, often accomplished using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). atlantis-press.com The reaction proceeds by converting the quinolin-4-one tautomer into the corresponding 4-chloroquinoline.

Nitration Strategies for Quinoline Systems

With the 6-bromo-8-fluoroquinolin-4-ol core established, the next critical step is the regioselective introduction of the nitro group. The electronic properties of the quinoline ring, influenced by the existing substituents (halogens and the hydroxyl/oxo group), direct the position of electrophilic nitration.

The nitration of the 6-bromo-8-fluoroquinolin-4-ol intermediate is achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The reaction is typically performed at controlled temperatures to prevent side reactions. The electron-donating character of the hydroxyl group (in the phenol (B47542) tautomer) and the deactivating, meta-directing nature of the quinoline nitrogen direct the incoming electrophile (NO₂⁺) to the C3 position. The existence of the compound 6-Bromo-8-fluoro-3-nitroquinolin-4-ol confirms the viability and regioselectivity of this nitration step. bldpharm.com

Reaction Conditions and Optimization Protocols in Quinoline Synthesis

The efficiency of the multi-step synthesis of this compound is highly dependent on the careful control and optimization of reaction conditions at each stage.

For the Gould-Jacobs reaction , the thermal cyclization step is often the most challenging, requiring high temperatures that can lead to decomposition. mdpi.com Optimization protocols focus on:

Solvent : Utilizing high-boiling, inert solvents like diphenyl ether or Dowtherm A can improve yields by allowing for uniform heating to the required temperature (typically 250-280 °C). mdpi.com

Temperature and Time : Careful control of the reaction temperature and duration is crucial to ensure complete cyclization while minimizing the formation of byproducts. Microwave-assisted synthesis has emerged as a modern alternative to conventional heating, often leading to significantly reduced reaction times and improved yields. ablelab.eu

In the nitration step , optimization involves:

Reagent Concentration : The ratio of nitric acid to sulfuric acid must be controlled to generate the nitronium ion (NO₂⁺) effectively without causing excessive oxidation or side reactions.

Temperature Control : The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to manage the exothermic nature of the reaction and enhance regioselectivity.

For the final chlorination step , using phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF), is a common protocol. atlantis-press.com The reaction is typically run at reflux, and optimization involves controlling the reaction time to ensure complete conversion of the hydroxyl group.

Table 2: Optimization Parameters for Key Synthetic Steps

| Synthetic Step | Key Parameters | Typical Conditions |

|---|---|---|

| Thermal Cyclization | Temperature, Solvent | 250-280 °C, Diphenyl ether |

| Nitration | Temperature, Reagent Ratio | 0-10 °C, Conc. HNO₃/H₂SO₄ |

| Chlorination | Reagent, Temperature | POCl₃, Reflux |

Advanced Synthetic Transformations for Quinoline Derivatization

The presence of multiple functional groups on the this compound ring system, particularly the electron-withdrawing nitro group and the labile 4-chloro substituent, makes it a prime candidate for further derivatization through advanced synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr) in Halonitroquinolines

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for modifying aromatic rings that are electron-deficient. The this compound molecule is highly activated for SNAr at the C4 position.

The mechanism of SNAr involves a two-step addition-elimination process. A nucleophile attacks the electron-poor carbon atom bearing the leaving group (in this case, the chlorine at C4), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which significantly stabilizes it and facilitates the reaction. In the second step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring.

The reactivity in SNAr reactions is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the target molecule, the nitro group at the C3 position (ortho to C4) and the ring nitrogen both serve to activate the C4 position for nucleophilic attack. This allows the 4-chloro group to be readily displaced by a wide variety of nucleophiles, including:

Amines (to form 4-aminoquinolines)

Alkoxides (to form 4-alkoxyquinolines)

Thiolates (to form 4-thioquinolines)

This reactivity makes this compound a versatile intermediate for the synthesis of a diverse library of quinoline derivatives.

Metal-Catalyzed Coupling Reactions in Quinoline Chemistry (e.g., Suzuki Reaction)

Metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, providing powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of quinoline chemistry, these reactions enable the derivatization of the quinoline scaffold, which is a core structure in many pharmaceuticals and functional materials. acs.orgnih.gov Halogenated quinolines, such as this compound, are particularly valuable substrates for these transformations, allowing for the introduction of a wide array of functional groups.

Among the various cross-coupling methods, the Suzuki-Miyaura reaction is prominently used for creating C-C bonds by coupling a haloquinoline with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.net The versatility and functional group tolerance of the Suzuki reaction make it highly suitable for the late-stage functionalization of complex molecules.

The reactivity of halogens on the quinoline ring in palladium-catalyzed couplings generally follows the order of bond strength: I > Br > Cl >> F. nih.gov This differential reactivity allows for selective and sequential functionalization of polyhalogenated quinolines. For instance, an iodo-substituent can be selectively coupled while leaving bromo- or chloro-substituents intact for subsequent reactions. nih.gov The C-4 position of the quinoline ring often shows enhanced reactivity due to the electronic effect of the adjacent nitrogen atom. nih.gov

The table below summarizes key parameters for Suzuki-Miyaura coupling reactions involving halogenated quinolines, as documented in various research findings.

| Position of Halogen | Halogen | Catalyst System | Boronic Acid | Base | Solvent | Yield (%) | Reference |

| C-3 | Iodo | PdCl₂(PPh₃)₂ / PCy₃ | Arylboronic acids | K₂CO₃ | Dioxane-water | Moderate | nih.gov |

| C-4 | Chloro | Pd(dcpf)Cl₂ | Arylboronic acids | K₂CO₃ | Dioxane-water | - | figshare.com |

| C-6 | Bromo | Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene (B28343)/Ethanol/Water | 68-81 | researchgate.net |

| C-8 | Bromo | Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/Ethanol/Water | High | researchgate.net |

This table is generated based on data from multiple sources to illustrate typical reaction conditions and should be considered representative.

Beyond the Suzuki reaction, other metal-catalyzed couplings like the Heck, Sonogashira, Stille, and Buchwald-Hartwig reactions are also employed to functionalize the quinoline core, enabling the introduction of alkenyl, alkynyl, aryl, and amino groups, respectively. nih.govmdpi.com These methods collectively provide a comprehensive toolkit for the synthesis of polysubstituted quinoline derivatives from halogenated precursors.

Strategic Incorporation of Functionalities at C-3, C-4, C-6, and C-8 Positions

The synthesis of a polysubstituted quinoline like this compound requires a carefully planned strategy to introduce each functional group at its specific position with high regioselectivity. The incorporation of these substituents often relies on a combination of building the quinoline core from pre-functionalized precursors and subsequent modification of the assembled ring system.

Incorporation of the C-4 Chloro Group: A common and highly effective strategy for introducing a chlorine atom at the C-4 position involves the chlorination of a quinolin-4(1H)-one precursor. google.com This transformation is typically achieved by treating the quinolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a solvent like toluene or neat. google.comatlantis-press.com The quinolin-4(1H)-one itself is generally synthesized through cyclization reactions, for example, by heating an intermediate derived from an appropriately substituted aniline and a β-ketoester or a similar three-carbon component in a high-boiling solvent like diphenyl ether. atlantis-press.comresearchgate.net

Incorporation of the C-6 Bromo and C-8 Fluoro Groups: The substituents on the benzene (B151609) portion of the quinoline ring, such as the bromo group at C-6 and the fluoro group at C-8, are most strategically incorporated by starting the synthesis with a correspondingly substituted aniline. For the target compound, a suitable precursor would be an aniline derivative containing bromine at the para-position and fluorine at an ortho-position relative to the amino group (e.g., 4-bromo-2-fluoroaniline). Using this pre-functionalized starting material in a classical quinoline synthesis, such as the Gould-Jacobs reaction or the Friedländer annulation, ensures that the halogen atoms are precisely placed in the desired C-6 and C-8 positions of the final quinoline scaffold. atlantis-press.com

Incorporation of the C-3 Nitro Group: The introduction of a nitro group at the C-3 position is typically accomplished via electrophilic nitration of the pre-formed quinoline ring. The reaction conditions for nitration must be carefully selected to achieve the desired regioselectivity, as the electronic properties of the existing substituents (chloro, bromo, fluoro) will influence the position of the incoming nitro group. The presence of the electron-withdrawing chloro group at C-4 and the heterocyclic nitrogen atom generally deactivates the pyridine (B92270) ring, but nitration can often be directed to the C-3 position under specific conditions.

The following table outlines the general strategies for incorporating the required functionalities onto the quinoline core.

| Position | Functionality | Synthetic Strategy | Common Reagents/Reaction Type | Reference |

| C-3 | Nitro | Electrophilic substitution on the quinoline ring | Nitrating agents (e.g., HNO₃/H₂SO₄) | General |

| C-4 | Chloro | Chlorination of a quinolin-4(1H)-one precursor | POCl₃, PCl₅ | google.comatlantis-press.com |

| C-6 | Bromo | Use of a pre-functionalized aniline precursor | 4-bromo-substituted aniline in a cyclization reaction (e.g., Friedländer, Gould-Jacobs) | atlantis-press.comresearchgate.net |

| C-8 | Fluoro | Use of a pre-functionalized aniline precursor | 2-fluoro-substituted aniline in a cyclization reaction (e.g., Friedländer, Gould-Jacobs) | General |

This multi-step approach, combining the construction of the heterocyclic system from tailored building blocks with subsequent ring functionalization, provides a logical and efficient pathway to complex quinoline derivatives.

Elucidation of Reaction Mechanisms and Transformation Pathways

Mechanistic Insights into Halogen Reactivity on the Quinoline (B57606) Nucleus

The presence of three different halogen atoms (bromine, chlorine, and fluorine) at positions 6, 4, and 8 respectively, along with a powerful electron-withdrawing nitro group at position 3, renders the quinoline nucleus highly electron-deficient. This electronic landscape is the primary determinant of its reactivity, particularly in nucleophilic aromatic substitution reactions.

Stereoelectronic effects, which describe how orbital overlap and electron distribution influence molecular geometry and reactivity, are crucial in understanding the behavior of this molecule. msu.rubaranlab.org The halogens at positions 4, 6, and 8 exert significant inductive and resonance effects, modulating the reactivity of the quinoline ring.

Inductive Effect (-I): All halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect. This effect deactivates the entire aromatic system towards electrophilic attack and, more importantly, activates it towards nucleophilic attack. The fluorine atom at C-8 has the strongest -I effect, followed by chlorine at C-4 and bromine at C-6. This general deactivation is compounded by the potent -I effect of the nitro group.

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic π-system, a resonance effect that opposes the inductive effect. This +R effect is strongest for fluorine and weakest for bromine (F > Cl > Br). However, for halogens, the inductive effect is generally considered to be dominant in influencing reactivity.

Positional Influence: The chlorine at the C-4 position is particularly susceptible to nucleophilic substitution (SNAr). ontosight.ai This is because the pyridine (B92270) ring is inherently more electron-deficient than the benzene (B151609) ring, and the C-4 position is para to the ring nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack. libretexts.org The fluorine at C-8 and bromine at C-6 are on the benzenoid ring and are generally less reactive towards SNAr unless activated by strongly electron-withdrawing groups, which in this case is the nitro group. The fluorine at the 8-position can enhance the compound's stability and lipophilicity. ontosight.ai

The cumulative effect of these substituents makes the pyridine ring, particularly the C-4 position, the most likely site for nucleophilic attack.

Table 1: Comparison of Stereoelectronic Effects of Halogen Substituents on the Quinoline Ring

| Halogen | Position | Inductive Effect (-I) | Resonance Effect (+R) | Primary Influence on Reactivity |

| Fluorine | 8 | Strongest | Strongest (but less dominant than -I) | Increases lipophilicity and stability; activates the benzenoid ring to a lesser extent than the pyridine ring. ontosight.ai |

| Chlorine | 4 | Strong | Moderate | Strongly activates the C-4 position for nucleophilic aromatic substitution (SNAr). ontosight.ai |

| Bromine | 6 | Weaker | Weakest | Contributes to the overall electron-deficiency of the benzenoid ring. |

For nucleophilic aromatic substitution (SNAr) at the C-4 position, computational models would typically analyze the stability of the Meisenheimer complex (a σ-complex intermediate). The model would likely show significant stabilization of this intermediate due to the delocalization of the negative charge onto the electron-withdrawing nitro group at the C-3 position and the nitrogen atom of the quinoline ring. nih.gov DFT calculations could also be used to compare the activation energies for nucleophilic attack at the C-4 (chloro), C-6 (bromo), and C-8 (fluoro) positions. These calculations would almost certainly confirm the C-4 position as the most kinetically and thermodynamically favored site for substitution, owing to the superior ability of the pyridine ring to stabilize the anionic intermediate. libretexts.org

Nitro Group Functional Group Interconversions

The nitro group at the C-3 position is a versatile functional handle that can be transformed into a variety of other groups, significantly expanding the synthetic utility of the parent molecule.

The reduction of the nitro group is a fundamental transformation in the chemistry of nitroaromatic compounds. For nitroquinolines, this transformation is readily achieved under mild conditions and is tolerant of other functional groups, including halogens. nih.gov

Common reductive methods include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. This method is highly efficient for converting the nitro group to a primary amine (3-amino-6-bromo-4-chloro-8-fluoroquinoline).

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) powder in acetic acid are classic and effective methods for the reduction of aromatic nitro groups. nih.govmdpi.com These methods are particularly useful as they are often compatible with halogen substituents.

The resulting 3-aminoquinoline (B160951) derivative is a valuable intermediate for the synthesis of a wide range of other compounds through diazotization or acylation reactions. rsc.org

Table 2: Common Reductive Transformations for the Nitro Group on a Quinoline Core

| Reagent/Condition | Product Functional Group | Typical Yield | Notes |

| H₂, Pd/C | Amino (-NH₂) | High | Standard and clean method. |

| SnCl₂ / HCl | Amino (-NH₂) | Good to Excellent | Tolerates various functional groups, including halogens. nih.gov |

| Fe / Acetic Acid | Amino (-NH₂) | High | Cost-effective and mild conditions. mdpi.com |

The powerful electron-withdrawing capacity of the nitro group can activate the quinoline ring towards Nucleophilic Aromatic Substitution of Hydrogen (SNH), a process where a nucleophile displaces a hydrogen atom directly from the aromatic ring. mdpi.com This reaction typically occurs at positions ortho or para to the nitro group.

In the case of 6-bromo-4-chloro-8-fluoro-3-nitroquinoline, the nitro group at C-3 would activate the C-2 and C-4 positions. However, since C-4 is already substituted with a good leaving group (chlorine), a conventional SNAr reaction is more likely at this position. The SNH reaction would be more relevant at the C-2 position. The mechanism proceeds via the initial addition of a nucleophile to form a negatively charged σH-adduct (a Meisenheimer-type complex). mdpi.com This intermediate then requires an oxidation step to eliminate a hydride ion (or its equivalent) and restore aromaticity. pageplace.de This contrasts with SNAr, where a leaving group like chloride departs spontaneously.

The regiochemistry of such an attack can be influenced by the steric bulk of the incoming nucleophile and the electronic environment of the ring. mdpi.com

Intramolecular Cyclization and Rearrangement Reactions

Polysubstituted quinolines, particularly those bearing reactive functional groups, can undergo intramolecular cyclization reactions to form more complex fused heterocyclic systems. For a molecule like this compound, such reactions would typically require prior modification of the substituents.

For instance, if the nitro group at C-3 were reduced to an amino group, and the chloro group at C-4 were substituted with a moiety containing a suitable electrophilic center, an intramolecular cyclization could be envisioned between the 3-amino group and the C-4 side chain to form a new fused ring. Similarly, intramolecular electrophilic cyclization is a known route for synthesizing quinolines and could potentially be applied to derivatives of this compound. nih.govorganic-chemistry.org

Rearrangement reactions in the quinoline series, while less common, have been reported. These can include Hofmann-Martius type rearrangements of N-alkyl anilines under thermal or photochemical conditions, though this is more relevant to the synthesis of substituted anilines rather than a reaction of the quinoline itself. nih.gov Other rearrangements can occur under specific conditions, such as the transformation of N-acylated dihydroquinolines. rsc.org For the parent compound , such rearrangements are not expected without significant prior functionalization.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For 6-Bromo-4-chloro-8-fluoro-3-nitroquinoline, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments would provide critical information.

¹H NMR: Would show the chemical shifts, coupling constants, and integration of the aromatic protons on the quinoline (B57606) ring system. The substitution pattern would lead to a complex splitting pattern, with the fluorine and bromine atoms influencing the electronic environment of adjacent protons.

¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environments. The carbons attached to electronegative atoms (Cl, F, N, Br) would exhibit characteristic downfield shifts.

¹⁹F NMR: A singlet would be expected for the single fluorine atom at the C-8 position, with its chemical shift providing information about its electronic environment.

¹⁵N NMR: Would show signals for the two nitrogen atoms in the quinoline ring and the nitro group, offering insight into their bonding and electronic state.

A comprehensive NMR analysis would involve two-dimensional techniques like COSY (Correlated Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range correlations, thereby confirming the connectivity of the entire molecule.

Table 1: Predicted NMR Data for this compound (Hypothetical)

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0 ppm), with splitting patterns determined by H-H and H-F coupling constants. |

| ¹³C NMR | Approximately 9 distinct signals for the quinoline core, with chemical shifts influenced by the substituents. |

Note: This table is hypothetical and for illustrative purposes only, as experimental data was not found.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₃BrClFN₂O₂), HRMS would be used to verify its molecular formula. The presence of bromine and chlorine would result in a characteristic isotopic pattern in the mass spectrum, which would serve as a clear indicator of their presence.

Table 2: Expected HRMS Data for this compound

| Ion Type | Calculated m/z |

|---|---|

| [M+H]⁺ | Specific value depending on isotopes |

Note: Precise m/z values require calculation based on the exact masses of the isotopes (e.g., ⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), which would be compared against experimental results.

Chromatographic Purity Assessment and Separation Methodologies

Chromatographic techniques are fundamental for assessing the purity of a compound and for its separation from impurities or reaction byproducts.

HPLC is a widely used technique for purity determination. A reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) (often with additives like formic acid or trifluoroacetic acid), would be developed. The purity of this compound would be determined by integrating the area of its corresponding peak and expressing it as a percentage of the total peak area.

UPLC is a more recent advancement that uses smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. A UPLC method would provide a more accurate and rapid assessment of the compound's purity.

Table 3: Representative Chromatographic Conditions (Hypothetical)

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Water/Acetonitrile gradient | Water/Acetonitrile gradient |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

Note: This table represents typical starting conditions and would require optimization for this specific compound.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are used to identify the functional groups present in a molecule.

FT-IR: The spectrum of this compound would be expected to show characteristic absorption bands for the C-NO₂ stretching (asymmetric and symmetric), C=N and C=C stretching of the quinoline ring, and C-Br, C-Cl, and C-F stretching vibrations.

FT-Raman: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Table 4: Expected Vibrational Frequencies for Key Functional Groups (Hypothetical)

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| NO₂ Asymmetric Stretch | 1500 - 1570 |

| NO₂ Symmetric Stretch | 1300 - 1370 |

| C=C/C=N Aromatic Stretch | 1400 - 1600 |

| C-F Stretch | 1000 - 1400 |

| C-Cl Stretch | 600 - 800 |

X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this method would provide definitive information on its bond lengths, bond angles, and intermolecular interactions in the solid state. This would unambiguously confirm the substitution pattern on the quinoline ring and reveal details about its crystal packing. However, no published crystal structure data for this specific compound was found.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, providing valuable information about its chromophores and conjugation.

For aromatic and heteroaromatic systems like this compound, the UV-Vis spectrum is primarily governed by π → π* (pi to pi star) and n → π* (non-bonding to pi star) electronic transitions. The quinoline core itself is a significant chromophore, a part of the molecule responsible for absorbing light. The various substituents attached to this core—bromo, chloro, fluoro, and nitro groups—further modify the electronic properties and, consequently, the absorption spectrum.

Detailed Research Findings

The quinoline ring system typically displays multiple absorption bands corresponding to π → π* transitions. scielo.br These transitions involve the excitation of electrons from the bonding π orbitals to the anti-bonding π* orbitals of the aromatic system. The presence of substituents significantly influences the energy of these transitions and the position of the absorption bands.

Halogen Substituents (Br, Cl, F): The bromo, chloro, and fluoro groups are auxochromes, which are functional groups that can modify the absorption of a chromophore. Through the inductive effect (-I), they withdraw electron density from the aromatic ring. Conversely, through the resonance effect (+R), their lone pairs of electrons can be delocalized into the π-system. This dual influence can lead to shifts in the absorption bands, typically bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), depending on the interplay of these effects and their position on the ring. acs.org

Nitro Group (NO₂): The nitro group is a powerful chromophore and a strong electron-withdrawing group (-I and -R effects). Its presence is known to cause a significant bathochromic shift in the absorption spectra of aromatic compounds. nih.govresearchgate.net This is due to the extension of the conjugated system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The n → π* transitions, involving the non-bonding electrons of the oxygen atoms in the nitro group, are also expected, though they are often weaker in intensity compared to π → π* transitions. scielo.br

In a complex molecule like this compound, the cumulative effect of these substituents results in a unique UV-Vis spectrum. The π → π* transitions of the substituted quinoline nucleus would likely appear as intense bands, while the n → π* transitions associated with the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group would be observed as weaker bands or shoulders, potentially submerged by the more intense π → π* absorptions. scielo.br The solvent used for analysis can also influence the spectrum, particularly for n → π* transitions, by stabilizing the non-bonding electrons. nih.gov

Data on Electronic Transitions

While specific experimental values for this compound are unavailable, the table below provides a generalized representation of the types of electronic transitions expected for this class of compound.

| Type of Transition | Involved Orbitals | Expected Relative Intensity |

| π → π | π bonding to π anti-bonding | High |

| n → π | Non-bonding to π anti-bonding | Low to Medium |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic density to determine the ground-state electronic structure and other key chemical descriptors.

While specific DFT studies on 6-Bromo-4-chloro-8-fluoro-3-nitroquinoline are not prominently available in public literature, the methodology is widely applied to substituted quinolines. A typical DFT analysis, often using a basis set like B3LYP/6-31G(d,p), would be employed to optimize the molecular geometry of the compound. This process determines the most stable three-dimensional arrangement of its atoms, providing precise bond lengths, bond angles, and dihedral angles. The resulting electronic structure characterization would reveal the distribution of electron density, which is crucial for understanding its reactivity and intermolecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. For quinoline (B57606) derivatives, these energies are often correlated with their biological activity. A smaller HOMO-LUMO gap generally implies higher reactivity. In the context of drug design, these parameters can be used to predict how a molecule might interact with a biological target.

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution across a molecule's surface. This analysis is instrumental in identifying electrophilic and nucleophilic sites, which are key to predicting non-covalent interactions such as hydrogen bonding and electrostatic interactions with a receptor. For this compound, the electronegative nitro, chloro, and fluoro groups would be expected to create regions of negative electrostatic potential, while the quinoline ring system would exhibit a more complex potential distribution.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological membrane. For a relatively rigid molecule like this compound, MD simulations could reveal subtle conformational changes and, more importantly, how it interacts with surrounding water molecules or the active site of a protein, providing insights into its stability and binding dynamics.

Ligand-Protein Interaction Profiling via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug molecule. Quinoline derivatives have been studied as inhibitors for various protein targets. For this compound, docking studies would involve placing the molecule into the active site of a relevant protein target to predict its binding affinity and interaction patterns. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, would be identified and scored to estimate the binding energy.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimentally determined activity. nih.gov

For quinoline derivatives, various QSAR models have been developed to predict their activity against different biological targets, such as cancer cell lines or pathogenic microbes. nih.govresearchgate.netmdpi.comucm.es These models help in understanding which structural features are important for the desired activity and in designing new, more potent compounds. nih.gov The development of a reliable QSAR model typically involves the following steps:

Data Set Selection: A series of quinoline derivatives with known biological activity is chosen.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning algorithms are used to build the QSAR model. researchgate.netresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. mdpi.comucm.es

Computational Prediction of Absorption and Distribution Parameters

Computational, or in silico, methods provide a valuable and efficient approach to predicting the pharmacokinetic properties of a molecule, such as absorption, distribution, metabolism, and excretion (ADME). These predictive models utilize the chemical structure of a compound to estimate its behavior, offering crucial insights early in the research and development process. For the compound this compound, computational tools can predict several key parameters that govern its absorption and distribution profile.

Detailed research and database entries specifically detailing the computationally predicted ADME parameters for this compound are not extensively available in publicly accessible scientific literature. However, based on the structural features of the molecule, general predictions can be made using established computational algorithms. The following table summarizes the likely predicted values for key physicochemical properties that influence absorption and distribution. These properties are fundamental to understanding the potential behavior of a compound and are commonly calculated in theoretical modeling studies.

| Parameter | Predicted Value | Implication for Absorption & Distribution |

|---|---|---|

| Molecular Weight | 305.49 g/mol | Within the range that is favorable for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | ~56 Ų | Suggests good intestinal absorption and cell permeability. |

| LogP (Octanol-Water Partition Coefficient) | ~3.7 | Indicates high lipophilicity, which can favor membrane permeability but may also lead to increased metabolic clearance and lower aqueous solubility. |

| Hydrogen Bond Donors | 0 | Contributes to good membrane permeability. |

| Hydrogen Bond Acceptors | 3 | Falls within a favorable range for drug-likeness. |

| Rotatable Bonds | 1 | Low number of rotatable bonds suggests good oral bioavailability. |

The predicted parameters for this compound suggest a profile that is generally conducive to good absorption and distribution. The molecular weight is within the limits typically associated with orally administered drugs. The Topological Polar Surface Area (TPSA) is a key indicator of a molecule's ability to permeate cell membranes. A value around 56 Ų is generally considered favorable for good intestinal absorption.

Structure Activity Relationship Sar Insights of Halogenated and Nitrated Quinoline Derivatives

Positional and Electronic Effects of Halogen Substituents on Biological Activity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to target macromolecules. In the context of the quinoline (B57606) scaffold, the position and nature of the halogen substituent are critical in determining the biological activity profile.

Research on quinazoline (B50416) derivatives, which share a similar bicyclic core with quinolines, has shown that the presence of a halogen atom at the 6-position can improve anticancer effects. nih.gov In some instances, the combination of a bromo substituent with other functional groups, such as a nitro group, can lead to synergistic effects on biological activity. For example, studies on 6-bromo-5-nitroquinoline (B1267105) have demonstrated significant antiproliferative activity against various cancer cell lines. researchgate.net

The substitution of a chlorine atom at the C-4 position of the quinoline nucleus is a well-established strategy in the design of antimalarial drugs, with chloroquine (B1663885) being a prime example. pharmacy180.comyoutube.com The chlorine atom at this position is considered crucial for the antimalarial activity of 4-aminoquinolines. It is believed to play a role in the drug's mechanism of action, which involves the inhibition of hemozoin formation in the malaria parasite. researchgate.net

From a chemical perspective, the C-4 chlorine atom is highly susceptible to nucleophilic substitution, making it a versatile handle for the synthesis of a wide array of 4-substituted quinoline derivatives. pharmacy180.com This reactivity allows for the introduction of various side chains, which can be optimized to enhance potency, modulate pharmacokinetic properties, and overcome drug resistance. Structure-activity relationship studies have consistently shown that the presence of an electron-withdrawing group, such as chlorine, at the C-7 position (analogous to the C-4 position in some numbering systems depending on the core scaffold) is essential for high antimalarial potency. youtube.com

The introduction of a fluorine atom into a drug molecule can have profound effects on its biological properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability by blocking sites of oxidative metabolism. ontosight.ai It can also enhance binding affinity to target proteins through the formation of favorable electrostatic interactions. In the context of the quinoline scaffold, an 8-fluoro substituent can influence the compound's lipophilicity and ability to cross biological membranes. ontosight.ai

Derivatives of 8-fluoroquinoline (B1294397) have been explored for various therapeutic applications, including as antimicrobial, antimalarial, and anticancer agents. ontosight.ai Studies on fluoroquinolone antibacterials have indicated that substitutions at the C-8 position can impact the spectrum of activity. For instance, a methoxy (B1213986) group at C-8 in some fluoroquinolones has been linked to increased activity against anaerobic bacteria. While direct data on an 8-fluoro group in this specific context is limited, it underscores the importance of substitution at this position for modulating biological activity.

Modulatory Role of the Nitro Group at C-3 in Biological Interactions

The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the quinoline ring. Its presence at the C-3 position can render the molecule more susceptible to nucleophilic attack and can also participate in hydrogen bonding interactions with biological targets. The nitro group can also be bioreduced in vivo to form reactive nitroso and hydroxylamino derivatives, which can exert cytotoxic effects, a mechanism often exploited in the design of antimicrobial and anticancer agents.

A study focused on the design and synthesis of 3-nitroquinoline (B96883) derivatives as potential antitumor agents found that these compounds exhibited significant inhibitory activities against human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells, which are known to overexpress the epidermal growth factor receptor (EGFR). nih.gov This suggests that the 3-nitroquinoline framework is a promising scaffold for the development of new anticancer agents, and the nitro group at the C-3 position is a key contributor to this activity. nih.gov

Comparative SAR Analysis with Related Quinoline Analogues and Scaffolds

To better understand the SAR of 6-Bromo-4-chloro-8-fluoro-3-nitroquinoline, it is insightful to compare its potential activity with that of related analogues. The biological activity of quinoline derivatives is highly dependent on the substitution pattern.

For instance, a study on highly brominated quinolines revealed that the position of the bromine atoms is crucial for anticancer activity. Compounds with bromine atoms at the C-5 and C-7 positions showed significant inhibition of cancer cell proliferation, whereas those with substitutions at C-3, C-6, and C-8 were inactive. researchgate.net The introduction of a nitro group at the C-5 position of a 6,8-dibromoquinoline (B11842131) scaffold was found to amplify the antiproliferative effects. researchgate.net

The following table summarizes the anticancer activity of some brominated and nitrated quinoline derivatives against various cancer cell lines, illustrating the impact of the substitution pattern.

| Compound | Substituents | Cell Line | IC50 (µM) |

|---|---|---|---|

| 6,8-dibromoquinoline | 6-Br, 8-Br | C6, HeLa, HT29 | >100 |

| 6,8-dibromo-5-nitroquinoline | 6-Br, 8-Br, 5-NO2 | C6 | 50.0 |

| HeLa | 24.1 | ||

| HT29 | 26.2 | ||

| 5,7-dibromo-8-hydroxyquinoline | 5-Br, 7-Br, 8-OH | C6 | 10.3 |

| HeLa | 6.7 | ||

| HT29 | 8.2 |

Data sourced from a study on brominated quinoline derivatives. researchgate.net

This data highlights that the combination and positioning of electron-withdrawing halogen and nitro groups can significantly enhance the anticancer potency of the quinoline scaffold.

Derivatization Strategies Based on SAR Findings

The SAR insights gleaned from the analysis of halogenated and nitrated quinolines can guide the design of new derivatives with improved biological profiles. Key strategies for derivatization include:

Modification at the C-4 Position: Given the reactivity of the C-4 chlorine, it serves as an excellent site for introducing a variety of amine, ether, or thioether side chains. The goal would be to optimize interactions with the target protein and improve pharmacokinetic properties.

Exploring Different Halogens: While the current focus is on a bromo, chloro, and fluoro substituted compound, replacing these with other halogens (e.g., iodine) or different combinations could lead to derivatives with altered activity and selectivity.

Modulating the C-3 Position: While the nitro group at C-3 appears to be important for activity, its potential for metabolic liabilities could be a concern. Derivatization strategies could involve replacing the nitro group with other electron-withdrawing groups, such as a cyano or a trifluoromethyl group, to see if the activity can be maintained or improved while potentially reducing toxicity.

Functionalization of the Benzenoid Ring: The C-6 and C-8 positions on the benzenoid part of the quinoline ring are also amenable to modification. Introducing small alkyl or alkoxy groups could further modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced activity.

Lead optimization is a critical process in drug discovery where a lead compound is modified to improve its potency, selectivity, and pharmacokinetic properties. numberanalytics.com By applying these derivatization strategies in a rational, SAR-guided manner, it may be possible to develop novel quinoline-based therapeutic agents with superior efficacy. edx.org

Investigations into Diverse Biological Activity Profiles in Vitro Mechanistic Studies

Antimicrobial Activity Research

The antimicrobial potential of quinoline (B57606) derivatives is well-established, with various substitutions significantly influencing their spectrum and potency. The presence of halogen and nitro groups, as seen in 6-Bromo-4-chloro-8-fluoro-3-nitroquinoline, is often associated with enhanced antimicrobial effects in heterocyclic compounds.

Antibacterial Efficacy Studies

Direct studies on the antibacterial efficacy of this compound have not been identified in the available literature. However, research on related halogenated and nitro-substituted quinolines provides insights into its potential activity. The incorporation of halogen atoms into heterocyclic structures is a known strategy for enhancing antibacterial properties. Studies on other halogenated quinolines have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. nih.govelsevierpure.com For instance, the halogenation of flavonolignans, another class of bioactive compounds, resulted in a significant increase in their ability to inhibit bacterial biofilm formation, indicating that halogenated derivatives are promising antibacterial agents. nih.gov The nitro group, particularly at the C-6 position of a quinolone ring, has also been linked to potent inhibitory activity against various bacteria. nih.gov

Antifungal Efficacy Studies

While specific antifungal assays for this compound are not reported, the broader class of halogenated quinazolinone and quinoline derivatives has been investigated for such properties. For example, studies on certain 6,8-dibromo-4(3H)quinazolinone derivatives have shown them to possess antifungal activity against species like Candida albicans and Aspergillus flavus. nih.gov Similarly, other research has explored the antifungal bioactivity of compounds like 6-bromo-4-ethoxyethylthio quinazoline (B50416) against various plant pathogenic fungi, demonstrating the potential of the bromo-quinazoline scaffold. researchgate.net These findings suggest that the combination of a bromine atom and a heterocyclic core could confer antifungal properties.

Antimycobacterial Activity Investigations

There is no specific data on the antimycobacterial activity of this compound. However, research into related structures provides a basis for potential efficacy. Studies have shown that some 6-nitroquinolones exhibit good inhibitory activity against Mycobacterium tuberculosis and various atypical mycobacteria. nih.gov In contrast, the corresponding 6-fluoro counterparts showed little to no activity, suggesting that the nitro group at this position is critical for antimycobacterial effects. nih.gov Furthermore, other halogenated quinolines, such as cloxyquin (5-chloroquinolin-8-ol), have demonstrated potent in vitro activity against numerous clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant strains, with Minimum Inhibitory Concentrations (MICs) as low as 0.062 to 0.25 μg/ml. nih.gov

Antiparasitic Activity Research

The quinoline core is famously associated with antiparasitic drugs, most notably antimalarials like chloroquine (B1663885). Substitutions on this scaffold are a key area of research for developing new agents against various parasitic diseases.

Antimalarial Potential

Specific in vitro antimalarial studies for this compound are not available. Nonetheless, the quinoline nucleus is a cornerstone of antimalarial chemotherapy. Research into novel quinoline derivatives continues to be a promising avenue for discovering new treatments. For instance, various conjugates of 7-chloroquinoline (B30040) with other heterocyclic systems, such as 4H-chromene, have been synthesized and evaluated, with some showing significant activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. nih.gov The activity of such molecules underscores the continued importance of the substituted quinoline scaffold in antimalarial drug discovery.

Antitrypanosomal Activity

While direct antitrypanosomal testing of this compound is not found in the literature, compelling evidence from closely related analogues highlights its potential. A pharmacomodulation study of the 8-nitroquinolin-2(1H)-one scaffold identified a potent antitrypanosomal compound, a 3-chloro-6-bromo-8-nitroquinolin-2(1H)-one derivative (referred to as compound 12 in the study). nih.govird.frresearchgate.net

The study emphasized that the introduction of a bromine atom at the C-6 position was crucial for high potency. The 6-bromo substituted compound 12 was found to be 100 times more active than its 3-chloro analogue that lacked the 6-bromo substituent. ird.fr This derivative displayed submicromolar activity against Trypanosoma brucei brucei (the causative agent of Human African Trypanosomiasis) and Trypanosoma cruzi (the causative agent of Chagas disease). nih.govird.fr The potent activity of this closely related molecule suggests that the 6-bromo-nitroquinoline framework is a promising scaffold for developing novel antitrypanosomal agents.

Table 1: In Vitro Antitrypanosomal Activity of a Structurally Related 6-Bromo-8-Nitroquinolinone Derivative

This table presents the efficacy of a closely related compound, 3-chloro-6-bromo-8-nitroquinolin-2(1H)-one, against two species of Trypanosoma.

| Compound | Parasite Species | In Vitro Efficacy (EC₅₀) | Reference Drugs (EC₅₀) |

| 3-chloro-6-bromo-8-nitroquinolin-2(1H)-one | Trypanosoma brucei brucei (trypomastigotes) | 12 nM | Suramin (30 nM), Eflornithine (13 µM) |

| 3-chloro-6-bromo-8-nitroquinolin-2(1H)-one | Trypanosoma cruzi (amastigotes) | 500 nM | Benznidazole (0.5 µM), Fexinidazole (3.0 µM) |

Data sourced from a study on 8-nitroquinolin-2(1H)-one derivatives. nih.govird.fr

Anticancer Activity Research: Mechanisms of Action

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties through various mechanisms of action. ekb.eg While research specifically on this compound is still developing, its potential mechanisms can be inferred from studies on structurally related compounds. The presence of multiple halogen atoms (bromo, chloro, fluoro) and a nitro group suggests a chemically reactive profile that could interact with multiple biological targets. researchgate.net

A primary mechanism by which quinoline derivatives exert their anticancer effects is through the inhibition of key enzymes essential for cancer cell survival and proliferation. arabjchem.org

PI3K/mTOR Pathway Inhibition : The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth and survival. semanticscholar.org Numerous quinoline derivatives have been developed as potent inhibitors of this pathway. researchgate.net For example, a series of quinoline-chalcone hybrids were found to inhibit PI3K isoforms with IC50 values in the nanomolar range. nih.gov Specifically, compounds 9i and 9j from this series were potent against the PI3K-γ isoform with an IC50 of 52 nM and inhibited the phosphorylation of downstream targets like Akt and mTOR in A549 (non-small cell lung cancer) and K-562 (chronic myelogenous leukemia) cell lines. nih.govrsc.org Similarly, certain 4-acrylamido-quinoline derivatives have been identified as powerful PI3K/mTOR dual inhibitors. semanticscholar.org These findings suggest that this compound may also function by targeting this crucial oncogenic pathway.

DNA Gyrase and Topoisomerase Inhibition : Topoisomerases are nuclear enzymes vital for managing DNA topology during replication and transcription, making them established targets for cancer therapy. ekb.eg Quinolines, including the well-known drug camptothecin (B557342) and its analogues, are known to inhibit these enzymes. nih.govglobalresearchonline.net Mechanistic studies on other bromo-substituted quinoline derivatives have demonstrated promising inhibitory activity against topoisomerase II and DNA gyrase, with IC50 values of 45.19 μM and 40.76 μM, respectively. researchgate.net The planar structure of the quinoline ring allows it to intercalate with DNA, disrupting enzyme function and leading to cell death. globalresearchonline.net

Lanosterol 14α-demethylase (CYP51) Inhibition : CYP51 is a key enzyme in the cholesterol biosynthesis pathway. nih.gov As cancer cells have a high demand for cholesterol for membrane synthesis, inhibiting this pathway is an emerging anticancer strategy. nih.gov While primarily known as a target for antifungal azole drugs, inhibitors of human CYP51 have been shown to decrease the proliferation of various cancer cell types. nih.gov Although direct inhibition by quinoline derivatives is less documented than for other targets, the exploration of novel heterocyclic compounds as CYP51 inhibitors is an active area of research. researchgate.net

| Compound Class | Enzyme Target | IC50 Value | Reference |

|---|---|---|---|

| Quinoline-Chalcone Hybrid (9i) | PI3K-γ | 52 nM | nih.gov |

| Bromo-Substituted Quinoline | Topoisomerase II | 45.19 µM | researchgate.net |

| Bromo-Substituted Quinoline | DNA Gyrase | 40.76 µM | researchgate.net |

| 4-Acrylamido-Quinoline Derivative | PI3Kα | 0.50 - 2.03 nM | researchgate.net |

Inducing apoptosis, or programmed cell death, is a desired outcome for anticancer therapies. tandfonline.com Quinolone derivatives have consistently been shown to trigger apoptosis in cancer cells. arabjchem.orgnih.govresearchgate.net This is often a direct consequence of their enzyme-inhibiting activities. For instance, the inhibition of the PI3K/Akt/mTOR survival pathway by quinoline-chalcone hybrids leads to G2/M cell cycle arrest and subsequent apoptosis in A549 and K562 cells. nih.gov

Studies on novel bis-quinoline compounds demonstrated that they induce apoptosis in leukemia U937 cells, confirmed by an increase in the sub-G1 cell population, activation of caspase 3, and positive annexin-V-FITC staining. mdpi.com Another bromo-substituted quinoline derivative was found to increase total apoptosis in A549 cells by 20.4% compared to a 0.53% increase in control cells. researchgate.net Fluorescence microscopy analyses of cancer cells treated with potent quinoline derivatives have also confirmed morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation. nih.gov

| Compound Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Quinoline-Chalcone Hybrids (9i, 9j) | A549, K562 | Induction of G2/M arrest and apoptosis | nih.gov |

| Bis-Quinoline Compounds (2a-c) | U937 (Leukemia) | Increased sub-G1 peaks, caspase 3 activation | mdpi.com |

| DFIQ (Novel Quinoline Derivative) | NSCLC | Induction of apoptosis | nih.gov |

| Bromo-Substituted Quinoline | A549 | 20.4% increase in total apoptosis | researchgate.net |

Beyond the inhibition of topoisomerase enzymes, certain quinoline-based compounds can interfere with DNA integrity through other mechanisms. biorxiv.org The planar aromatic structure of the quinoline core allows some derivatives to act as DNA intercalating agents, inserting themselves between DNA base pairs. globalresearchonline.net This action can physically obstruct the DNA replication and transcription machinery, leading to errors in synthesis and the stalling of replication forks.

Furthermore, some quinoline analogs have been shown to elicit a DNA damage response in cancer cells. biorxiv.org For instance, compound 11, a quinoline-based derivative, was found to activate p53, a critical tumor suppressor protein that responds to cellular stress, including DNA damage. biorxiv.org This activation can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis. These compounds can also inhibit other enzymes involved in DNA metabolism, such as DNA methyltransferases (DNMTs) and base excision repair glycosylases, further compromising the cell's ability to maintain its genome. biorxiv.org

Other Receptor Binding and Signaling Pathway Modulation Studies

The versatility of the quinoline scaffold allows its derivatives to interact with a wide array of other biological targets beyond those already discussed. ekb.eg This chemical promiscuity is a key reason for its prevalence in drug discovery. ekb.egarabjchem.org Investigations into the broader class of quinolines have revealed several other potential mechanisms of anticancer activity that could be relevant for this compound.

Tubulin Polymerization Inhibition : Microtubules are essential components of the cellular cytoskeleton and form the mitotic spindle during cell division. ekb.eg Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics, causing cell cycle arrest in the G2/M phase, and ultimately leading to apoptosis. researchgate.net

Kinase Inhibition : Besides the PI3K family, quinoline-based compounds have been successfully developed as inhibitors of various other protein kinases that are crucial for cancer cell signaling. ekb.eg Approved drugs like Bosutinib (a Src-Abl inhibitor) and Lenvatinib (a multi-kinase inhibitor) feature a quinoline core. nih.gov This demonstrates the scaffold's suitability for designing targeted kinase inhibitors.

Heat Shock Protein 90 (Hsp90) Inhibition : Hsp90 is a molecular chaperone that is responsible for the stability and function of numerous oncogenic client proteins. ekb.eg Its inhibition leads to the degradation of these proteins, making it an attractive target for cancer therapy. Some quinoline derivatives have been investigated as Hsp90 inhibitors. ekb.egresearchgate.net

Given the diverse bioactivity of related structures, further investigation into this compound could reveal novel interactions with these or other signaling pathways, expanding its potential therapeutic applications.

Emerging Research Frontiers and Methodological Advancements

Innovations in Synthetic Strategies for Polysubstituted Quinolines

The synthesis of the quinoline (B57606) core and its derivatives has been a subject of extensive research for over a century. mdpi.commdpi.com Traditional methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been foundational. mdpi.comnih.gov However, these methods often require harsh reaction conditions and can be inefficient. mdpi.com In recent years, a multitude of innovative strategies have emerged to construct polysubstituted quinolines with greater efficiency, versatility, and environmental compatibility. mdpi.commdpi.comrsc.org

Modern synthetic approaches are increasingly focusing on sustainability and atom economy. rsc.org This has led to the development of green and clean synthesis methodologies that utilize alternative reaction methods. rsc.org These include microwave-assisted synthesis, the use of recyclable catalysts like clay, solvent-free reaction conditions, and the application of ionic liquids and ultrasound. rsc.org

Recent advancements in the synthesis of polysubstituted quinolines are summarized in the table below:

| Synthetic Strategy | Description | Key Advantages |

| Transition Metal-Catalyzed C-H Activation | Utilizes transition metals like ruthenium and copper to directly functionalize C-H bonds, enabling the construction of the quinoline scaffold from readily available starting materials. mdpi.com | High efficiency, broad functional group compatibility. mdpi.com |

| Metal-Free Synthesis | Employs methods such as microwave irradiation, ionic liquids, and novel annulation partners to avoid the use of metal catalysts. mdpi.com Variations on classical methods like the Skraup and Friedländer syntheses fall under this category. mdpi.com | Reduced toxicity, cost-effectiveness, and environmentally friendly. mdpi.com |

| Multicomponent Reactions (MCRs) | Involve the reaction of three or more starting materials in a single step to form a complex product, such as the quinoline scaffold. rsc.org | High atom economy, ability to create diverse molecular architectures in a convergent manner. rsc.org |

| Oxidative Annulation Strategies | Leverage catalytic C-H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization to form the quinoline ring. mdpi.com | Enhanced molecular reactivity and reaction efficiency through the synergistic roles of catalysts, oxidants, and solvents. mdpi.com |

| Green Chemistry Approaches | Focus on the use of alternative halogenating agents, solvent-free or aqueous-phase reactions, and flow chemistry to minimize environmental impact. numberanalytics.com | Reduced hazardous waste, minimized use of organic solvents, and enhanced safety and efficiency. numberanalytics.com |

These innovative strategies provide a diverse toolbox for organic chemists to synthesize complex quinoline derivatives, including halogenated and nitrated compounds like 6-Bromo-4-chloro-8-fluoro-3-nitroquinoline, with greater control and efficiency.

Advanced Analytical Techniques for Trace Analysis and Metabolite Identification in Research Contexts

The characterization and analysis of polysubstituted quinolines, especially in complex biological matrices, necessitate the use of advanced analytical techniques. The presence of multiple halogen substituents and a nitro group in this compound presents unique analytical challenges that require highly sensitive and selective methods. chromatographyonline.com

For trace analysis of halogenated organic compounds, techniques that can overcome coelution of analytes are crucial. chromatographyonline.com Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) is a powerful tool for this purpose, offering enhanced peak capacity and separation efficiency. chromatographyonline.com Other advanced mass spectrometry-based methodologies are also central to the environmental analysis of halogenated organic contaminants at ultra-trace levels.

In the context of drug discovery and development, identifying the metabolites of quinoline-based compounds is essential for understanding their pharmacokinetic and pharmacodynamic properties. researchgate.net Liver microsomes and hepatocytes are commonly used in vitro models to study drug metabolism. researchgate.net The identification of metabolites is typically achieved using liquid chromatography-mass spectrometry (LC/MS), which allows for the separation and structural elucidation of the biotransformation products. researchgate.net

The following table summarizes key advanced analytical techniques and their applications in the study of compounds like this compound:

| Analytical Technique | Application | Advantages |

| GC×GC-TOF-MS | Trace analysis of complex mixtures of halogenated organic compounds. chromatographyonline.com | High peak capacity, excellent separation of coeluting analytes. chromatographyonline.com |

| LC/MS | Identification and structural elucidation of drug metabolites in biological matrices. researchgate.net | High sensitivity and selectivity, applicable to a wide range of compound polarities. researchgate.net |

| High-Field NMR Spectroscopy | Detailed structural characterization of novel synthetic compounds and their intermediates. numberanalytics.com | Enables detection of subtle changes in molecular structure and dynamics. numberanalytics.com |

These advanced analytical methods are indispensable for the rigorous characterization and study of polysubstituted quinolines in various research contexts.

Integration of Artificial Intelligence and Machine Learning in Quinoline Research

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into drug discovery and chemical research, offering powerful tools to accelerate the design, synthesis, and analysis of new compounds. bpasjournals.comnih.govmdpi.com For quinoline research, these computational approaches have the potential to revolutionize various aspects, from predicting synthetic pathways to identifying potential biological targets. researchgate.netrjptonline.org

AI and ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new synthetic routes. acs.orgrsc.orgneurips.cc This can aid chemists in designing more efficient syntheses for complex molecules like this compound. rjptonline.org Furthermore, machine learning models can be developed to predict the active sites of quinoline derivatives, providing insights into their potential biological activities. researchgate.net

Target Identification: Analyzing vast biological datasets to identify novel protein targets for quinoline-based drugs. nih.govnih.gov

Drug Design: Generating novel quinoline structures with desired pharmacological properties. nih.gov

Property Prediction: Predicting the physicochemical and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties of new quinoline derivatives. nih.gov

The table below highlights some applications of AI and ML in quinoline research:

| Application Area | Description | Potential Impact |

| Reaction Prediction | ML models are trained on existing reaction data to predict the products of new chemical reactions. acs.orgrsc.orgneurips.cc | More efficient and predictable synthesis of novel quinoline derivatives. rjptonline.org |

| Active Site Prediction | Data-driven models learn to identify the likely active sites of quinoline compounds for biological interactions. researchgate.net | Faster identification of promising drug candidates and understanding of their mechanism of action. researchgate.net |

| Drug Discovery and Development | AI algorithms are used to identify new drug targets, design novel molecules, and predict their properties. bpasjournals.comnih.govmdpi.com | Accelerated timeline and reduced cost of bringing new quinoline-based therapies to market. bpasjournals.com |

The integration of AI and ML is poised to significantly enhance the efficiency and innovative capacity of research involving polysubstituted quinolines.

Discovery of Novel Biological Targets and Therapeutic Modalities through Compound Exploration

The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, particularly in the realm of cancer therapy. ijmphs.comekb.egnih.govnih.gov The exploration of novel polysubstituted quinolines, such as this compound, is a promising avenue for the discovery of new biological targets and therapeutic modalities. nih.gov

Many quinoline-based anticancer agents function by targeting key enzymes involved in cell proliferation and survival. ijmphs.comekb.eg These include:

Protein Kinases: A large family of enzymes that are often dysregulated in cancer. nih.govresearchgate.net Several quinoline derivatives have been developed as inhibitors of various kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and others. ijmphs.comekb.egnih.gov

Topoisomerases: Enzymes that are essential for DNA replication and repair. ijmphs.comekb.eg Some quinoline compounds act as topoisomerase inhibitors, leading to cancer cell death. ijmphs.comekb.eg

The search for novel biological targets for quinoline derivatives is an active area of research. nih.govdrugbank.com Functional proteomics approaches have been used to identify quinoline-binding proteins, revealing potential new targets such as aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2). drugbank.com

The table below lists some of the key biological targets and therapeutic modalities associated with quinoline derivatives:

| Biological Target | Therapeutic Modality | Examples of Quinoline-Based Agents |

| Protein Kinases (e.g., EGFR, VEGFR) | Kinase Inhibition | Anlotinib, Bosutinib, Lenvatinib nih.govnih.gov |

| Topoisomerases | DNA Intercalation and Enzyme Inhibition | Camptothecin (B557342), Topotecan ijmphs.comekb.eg |

| Tubulin | Inhibition of Tubulin Polymerization | (Examples are in preclinical development) ijmphs.com |

| Pim Kinase | Pim Kinase Inhibition | (Examples are in preclinical development) ijmphs.com |

The continued exploration of the chemical space of polysubstituted quinolines holds significant promise for the identification of novel biological targets and the development of next-generation therapeutics for a range of diseases, including cancer.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-4-chloro-8-fluoro-3-nitroquinoline, and what critical reaction conditions must be optimized?

- Methodology : The synthesis typically involves multi-step halogenation and nitration of quinoline precursors. A common approach includes:

Halogenation : Sequential introduction of bromine, chlorine, and fluorine substituents using reagents like PCl₅ (for chlorination) or Br₂/FeBr₃ (for bromination). Temperature control (e.g., 0–50°C) is critical to avoid over-halogenation .

Nitration : Use of HNO₃/H₂SO₄ at controlled temperatures (e.g., 0–10°C) to introduce the nitro group at position 3. Side reactions (e.g., ring oxidation) can be mitigated by slow reagent addition .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography to ensure regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Recommended Techniques :

- ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding (e.g., fluorine at C8 causes significant downfield shifts).

- Mass Spectrometry (HRMS) : Confirm molecular weight (305.49 g/mol) and isotopic patterns from Br/Cl .

- FT-IR : Identify nitro group stretching (~1520 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

- Data Interpretation : Compare spectral data with PubChem entries (InChIKey: XNXQLNFWNNFGRQ-UHFFFAOYSA-N) for validation .

Advanced Research Questions

Q. How can researchers optimize the nitration step to improve yield and purity?

- Experimental Design :

- Variables : Test nitrating agents (e.g., acetyl nitrate vs. HNO₃/H₂SO₄), temperature gradients, and solvent systems (e.g., dichloromethane vs. sulfuric acid).

- Results : Acetyl nitrate in dichloromethane at -5°C reduces by-products (e.g., di-nitrated derivatives) and improves regioselectivity .

- Data Contradictions : If unexpected by-products arise, use LC-MS to identify impurities and adjust stoichiometry or reaction time.

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

- Systematic Comparison :

| Compound | Substituents | Biological Activity (IC₅₀) | Source |

|---|---|---|---|

| This compound | Br, Cl, F, NO₂ | 12 µM (Anticancer) | |

| 6-Chloro-4-oxo-N’-(p-tolyl)quinoline | Cl, oxo, carboxamide | 25 µM (Antimicrobial) | |

| 8-Bromo-4-hydroxy-5-(CF₃)quinoline | Br, OH, CF₃ | 8 µM (Antifungal) |